molecular formula C8H6FNOS B13696109 2-Fluoro-3-methoxyphenyl Isothiocyanate

2-Fluoro-3-methoxyphenyl Isothiocyanate

Cat. No.: B13696109
M. Wt: 183.20 g/mol
InChI Key: FKNNSKFPUZQYHF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO2S. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxyphenyl Isothiocyanate typically involves the reaction of 2-fluoro-3-methoxyaniline with thiophosgene. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:

2-Fluoro-3-methoxyaniline+Thiophosgene2-Fluoro-3-methoxyphenyl Isothiocyanate+Hydrogen Chloride\text{2-Fluoro-3-methoxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 2-Fluoro-3-methoxyaniline+Thiophosgene→2-Fluoro-3-methoxyphenyl Isothiocyanate+Hydrogen Chloride

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxyphenyl Isothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thioureas: Formed from nucleophilic substitution reactions with amines.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Fluoro-3-methoxyphenyl Isothiocyanate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxyphenyl Isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: Lacks the fluorine and methoxy substituents.

    2-Fluorophenyl Isothiocyanate: Lacks the methoxy group.

    3-Methoxyphenyl Isothiocyanate: Lacks the fluorine atom.

Uniqueness

2-Fluoro-3-methoxyphenyl Isothiocyanate is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanate derivatives .

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

2-fluoro-1-isothiocyanato-3-methoxybenzene

InChI

InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3

InChI Key

FKNNSKFPUZQYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)N=C=S

Origin of Product

United States

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